molecular formula C17H18N2O3S B2585299 N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034388-53-7

N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2585299
CAS No.: 2034388-53-7
M. Wt: 330.4
InChI Key: YSCUPTGPMHJAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core. Key structural features include:

  • A 4-methoxyphenyl group attached to the carboxamide nitrogen, which may enhance lipophilicity and influence receptor binding.

Below, we compare its structural and functional attributes with related compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-14-4-2-13(3-5-14)19-17(20)12-6-8-18-16(10-12)22-15-7-9-23-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCUPTGPMHJAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and 4-methoxyaniline.

    Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via a nucleophilic substitution reaction using thiolane and a suitable leaving group on the pyridine ring.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiolan-3-yloxy group to a thiol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic molecule that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its potential biological activities, synthesis methods, and relevant case studies.

Structure

The molecular structure of this compound includes several functional groups that contribute to its reactivity and biological activity. The compound can be represented by the following chemical formula:

  • Molecular Formula : C14_{14}H15_{15}N2_{2}O3_{3}S

Physical Properties

  • Molecular Weight : Approximately 273.35 g/mol
  • Solubility : Likely moderate solubility in organic solvents due to the presence of hydrophobic (thiolan and phenyl) and polar (pyridine and carboxamide) regions.

Reaction Conditions

Specific conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity. For instance, reactions may need to be performed under inert atmospheres or at controlled temperatures to prevent degradation.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features, which suggest interactions with biological targets such as enzymes or receptors.

Potential Mechanisms of Action

  • Ion Channel Modulation : Similar compounds have been identified as activators of potassium channels, which could indicate a role in cardiovascular or neurological applications .
  • Anticancer Activity : The compound's ability to interact with cellular pathways may position it as a candidate for anticancer therapies, particularly against specific tumor types.

Case Studies

  • KCNQ1 Channel Activation : A related compound was shown to activate KCNQ1 channels selectively, suggesting that modifications in the pyridine structure could enhance selectivity and potency against other ion channels .
  • Inhibition Studies : Research into similar compounds has highlighted their potential as inhibitors in various biochemical pathways, including those involved in cancer cell proliferation and survival .

Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential drug development for ion channel modulation
Anticancer ResearchInvestigation into cellular pathways for cancer treatment
Synthesis TechniquesMulti-step organic synthesis with specific reaction conditions

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyridine-4-Carboxamide Derivatives

2-Chloro-N-(2-Methoxyphenyl)Pyridine-4-Carboxamide ()
  • Structure : Differs in substituent positions:
    • 2-Chloro on pyridine vs. 2-(thiolan-3-yloxy) .
    • 2-Methoxyphenyl vs. 4-methoxyphenyl on the carboxamide.
  • The 2-methoxyphenyl group introduces steric hindrance near the carboxamide, possibly altering binding affinity compared to the 4-methoxyphenyl isomer .
N,N-Bis(Propan-2-yl)Pyridine-4-Carboxamide ()
  • Structure : Features isopropyl groups on the carboxamide nitrogen instead of a 4-methoxyphenyl.
  • Impact: The bulky isopropyl groups may reduce solubility but increase metabolic stability compared to the aromatic 4-methoxyphenyl moiety.
2-(4-Methylpiperazin-1-yl)-N-[6-(1-Methyl-1H-Pyrazol-4-yl)Isoquinolin-3-yl]Pyridine-4-Carboxamide ()
  • Structure: Contains a piperazine substituent and an isoquinoline group, unlike the thiolan ether and 4-methoxyphenyl.
  • Impact :
    • The piperazine moiety enhances water solubility and may target kinase pathways (e.g., Wnt inhibitors), whereas the thiolan group could favor different pharmacokinetic profiles .

Acetamide-Based Analogs ()

Compounds such as N-(6-Methoxybenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide share the 4-methoxyphenyl group but differ in core structure:

  • Acetamide vs. Carboxamide : The shorter acetamide backbone may reduce conformational flexibility.
  • Benzothiazole vs.
  • Substituent Position : 3-Methoxy vs. 4-methoxy on phenyl alters electronic effects and steric accessibility .

4-Methoxyphenyl-Containing Compounds ()

Formoterol-Related Compound C ()
  • Structure: Contains a 4-methoxyphenethyl group linked to an ethanolamine core.
1-[(4-Methoxyphenyl)Methyl]-1,2,3,6-Tetrahydropyridazine-3,6-Dione ()
  • Structure : A tetrahydropyridazine dione scaffold with a 4-methoxyphenylmethyl group.
  • Impact : The dione moiety introduces polarity, likely increasing aqueous solubility compared to the lipophilic thiolan ether .

Critical Insights

  • Substituent Position : The 4-methoxyphenyl group (vs. 2- or 3-methoxy) optimizes electronic and steric profiles for target engagement.
  • Heterocyclic Ethers : The thiolan-3-yloxy group offers a unique balance of lipophilicity and stereoelectronic effects compared to chloro or piperazine substituents.
  • Core Scaffold : Pyridine-4-carboxamide derivatives exhibit versatility, with substituents dictating target selectivity (e.g., kinases vs. receptors).

Biological Activity

N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C15H17N2O2S
  • Molecular Weight : 287.37 g/mol

This compound features a pyridine ring, a thiolane moiety, and a methoxyphenyl group, which contribute to its unique biological properties.

Understanding the biological activity of this compound involves examining its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of myeloperoxidase (MPO), which is implicated in autoimmune diseases and cardiovascular disorders .
  • Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
In vitro studies on MPO inhibition Demonstrated significant inhibition of MPO activity, suggesting potential therapeutic applications in inflammatory conditions .
Antioxidant assays Showed that the compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress .
Antimicrobial testing Exhibited notable activity against various bacterial strains, highlighting its potential use in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.